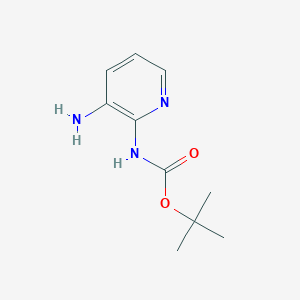

tert-Butyl (3-aminopyridin-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIDKKKSWTZUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618185 | |

| Record name | tert-Butyl (3-aminopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108655-56-7 | |

| Record name | tert-Butyl (3-aminopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-aminopyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (3-aminopyridin-2-yl)carbamate chemical properties

An In-Depth Technical Guide to tert-Butyl (3-aminopyridin-2-yl)carbamate: Properties, Synthesis, and Applications

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound is a quintessential example of such a scaffold, offering a unique combination of a nucleophilic primary amine and a protected primary amine positioned on a pharmaceutically relevant pyridine core. The tert-butyloxycarbonyl (Boc) protecting group at the 2-position provides chemical stability and allows for selective deprotection under acidic conditions, creating an orthogonal handle for sequential chemical transformations.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core chemical properties, provides a validated synthetic protocol with mechanistic insights, explores the reactivity and synthetic utility, and discusses the applications of this valuable intermediate in the pursuit of novel therapeutics.

Physicochemical and Spectroscopic Profile

The utility of a chemical building block begins with a thorough understanding of its fundamental properties.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(3-amino-2-pyridinyl)carbamate | N/A |

| CAS Number | 141622-34-2 | Verified from chemical suppliers |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| Appearance | Off-white to light brown solid | Supplier Data |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General chemical knowledge |

| Melting Point | 132-134 °C | [3] (for a similar isomer) |

Spectroscopic Signature

Characterization of this compound relies on standard spectroscopic methods. While a specific spectrum for this exact isomer is not publicly available in the search results, a profile can be predicted based on its structural motifs and data from analogous compounds.[4][5]

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The aromatic protons on the pyridine ring would appear as distinct multiplets in the δ 6.5-8.0 ppm region. The protons of the two different amine groups (-NH₂ and -NH-Boc) would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group (approx. δ 80-82 ppm and δ 28 ppm, respectively) and the carbonyl carbon of the carbamate (approx. δ 153-155 ppm). The aromatic carbons of the pyridine ring would resonate in the δ 110-150 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine and the carbamate group (around 3200-3500 cm⁻¹) and a strong C=O stretch for the carbamate carbonyl group (around 1700-1725 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of this compound involves the selective mono-Boc protection of 2,3-diaminopyridine. This transformation presents a regioselectivity challenge due to the presence of two nucleophilic amino groups.

Principle of Selective Protection

The differential reactivity of the two amino groups in 2,3-diaminopyridine is the key to achieving selective protection. The 2-amino group is generally more nucleophilic due to electronic effects from the ring nitrogen. However, this increased reactivity can be tempered by steric hindrance from the adjacent 3-amino group. The choice of reaction conditions—such as solvent, temperature, and rate of addition of the Boc-anhydride—is critical to favor the formation of the desired 2-N-Boc product over the 3-N-Boc isomer and the di-protected byproduct. Using a slight excess of the di-tert-butyl dicarbonate (Boc₂O) can drive the reaction to completion while careful temperature control can modulate selectivity.

Caption: General workflow for the synthesis of this compound.

Recommended Synthetic Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

-

Preparation: To a solution of 2,3-diaminopyridine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration), cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Expertise & Experience: Starting at 0 °C helps control the initial exothermic reaction and improves regioselectivity by slowing the rate of reaction at the less reactive 3-amino position.

-

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled solution of the diamine over 30-60 minutes.

-

Trustworthiness: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the formation of the di-protected byproduct.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Expertise & Experience: The extended reaction time ensures complete consumption of the starting material. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted Boc₂O and acidic byproducts) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Trustworthiness: Chromatographic purification is essential to separate the desired product from the starting material, the regioisomer, and any di-substituted byproduct, ensuring high purity for subsequent steps.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two distinct amino functionalities.

Caption: Orthogonal reactivity of the two amine groups.

Reactions at the 3-Amino Position

The free primary amine at the C3 position is a versatile nucleophilic handle. It readily participates in a wide range of transformations, including:

-

Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form amides and sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced in situ (e.g., with sodium triacetoxyborohydride) to yield secondary amines.

-

C-N Cross-Coupling: Participation in palladium-catalyzed reactions such as Buchwald-Hartwig amination to form bonds with aryl or heteroaryl halides.

Deprotection of the 2-Carbamate Group

The Boc group is robust under basic and nucleophilic conditions but is easily cleaved under acidic conditions. A standard and highly effective protocol involves treating the compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically rapid, often completing within 1-2 hours at room temperature. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or TFA) and subsequent decarboxylation to release the free amine. This selective deprotection unmasks the 2-amino group for further synthetic elaboration.

Applications in Drug Discovery and Development

The unique 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. This compound serves as a critical starting material for accessing analogues of these complex molecules.[1][6]

Its utility is demonstrated in the construction of compound libraries where the 3-amino group can be elaborated with a diverse set of building blocks (via the reactions described in Section 4.1), followed by deprotection and subsequent functionalization at the 2-amino position. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the pyridine core, accelerating the discovery of potent and selective drug candidates. For example, it can be used in the synthesis of precursors for complex heterocyclic systems or as a key intermediate in multi-step syntheses of patented pharmaceutical compounds.[7][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[2][9]

-

Safe Handling:

-

Storage:

References

-

PubChem. tert-Butyl 3-(aminomethyl)pyridin-2-ylcarbamate. [Link]

-

PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. [Link]

-

Supporting Information. General procedure for the synthesis of Boc protected amines/amino acids. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

-

PMC - PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

Chongqing Chemdad Co., Ltd. tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL [(5-(AMINOMETHYL)PYRIDIN-2-YL]CARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate | Benchchem [benchchem.com]

- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 8. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 9. aksci.com [aksci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to tert-Butyl (3-aminopyridin-2-yl)carbamate: A Key Building Block for Pharmaceutical Innovation

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Boc-2,3-diaminopyridine

In the landscape of modern medicinal chemistry, the strategic deployment of molecular scaffolds that offer precise vectors for chemical elaboration is paramount. Among these, the diaminopyridine core is a privileged structure, serving as a cornerstone in a multitude of biologically active agents, particularly in the realm of kinase inhibitors. tert-Butyl (3-aminopyridin-2-yl)carbamate (CAS No. 108655-56-7) represents a critical and highly versatile building block derived from this core. Its unique configuration—a pyridine ring substituted with two adjacent amino groups, one of which is selectively protected with a tert-butyloxycarbonyl (Boc) group—provides an elegant solution to the challenge of regioselective functionalization.

This technical guide offers a comprehensive exploration of this compound, from its fundamental properties and a reasoned synthetic approach to its applications and safe handling. As a Senior Application Scientist, the focus herein is not merely on procedural steps but on the underlying chemical principles that make this reagent a powerful tool in the synthesis of complex molecular architectures for drug discovery. While detailed characterization and application data for this specific isomer are not widely published in peer-reviewed literature, this guide synthesizes established chemical knowledge to provide a robust framework for its effective utilization.

I. Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 108655-56-7 | [1][2] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [2] |

| Molecular Weight | 209.25 g/mol | [2] |

| IUPAC Name | tert-butyl N-(3-aminopyridin-2-yl)carbamate | [3] |

| Physical Form | Solid | [3] |

| Boiling Point | 313.8 ± 27.0 °C (at 760 mmHg, predicted) | [3] |

| InChI Key | CIIDKKKSWTZUGB-UHFFFAOYSA-N | [3] |

II. Synthesis Protocol: A Strategy for Regioselective N-Boc Protection

The primary challenge in synthesizing the target molecule is achieving selective protection of the amino group at the C2 position of 2,3-diaminopyridine (CAS 452-58-4)[4] over the C3 position. The amino group at C2, being ortho to the ring nitrogen, exhibits different electronic and steric properties compared to the C3 amine. The N2 amine is generally considered more nucleophilic due to the electron-donating character of the adjacent N3 amine, making it the more likely site of reaction with di-tert-butyl dicarbonate (Boc₂O).

The following protocol is a proposed, robust method based on established principles for the N-Boc protection of aminopyridines.[5][6] It is designed to maximize the yield and selectivity for the desired N2-protected isomer.

Experimental Protocol: Selective N2-Boc Protection

Objective: To synthesize this compound from 2,3-diaminopyridine.

Materials:

-

2,3-Diaminopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-diaminopyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 10 mL per gram of starting material).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred solution of the diamine over 30 minutes. Causality Note: Slow addition of the Boc anhydride is crucial to maintain a low concentration, which favors mono-protection and minimizes the formation of the di-protected byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

-

Work-up:

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc). Self-Validation: The separation of the desired mono-protected product from unreacted starting material and the di-protected byproduct should be monitored by TLC to ensure the collection of pure fractions.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

III. Analytical Characterization: A Guide for Structure Verification

Proper characterization is non-negotiable for confirming the identity and purity of a synthetic intermediate. While a full, experimentally-derived dataset for this compound is not available in the public literature, this section provides exemplar data from a closely related analogue, tert-butyl (2-aminophenyl)carbamate , to serve as an interpretive guide.[7] The key spectral features to expect are highlighted.

Exemplar Data: tert-Butyl (2-aminophenyl)carbamate

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃, ppm): δ 7.25 (d, J = 8Hz, 1H), 7.01 (m, 1H), 6.80 (m, 2H), 6.22 (bs, 1H), 3.72 (bs, 2H), 1.51 (s, 9H).[7] |

| ¹³C NMR | (100 MHz, CDCl₃, ppm): δ 153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34.[7] |

Interpretive Guide for this compound:

-

¹H NMR: Expect to see a sharp singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the pyridine ring will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm ). Broad singlets corresponding to the protons of the carbamate (-NHBoc) and the free amine (-NH₂) will also be present; their chemical shifts can vary with concentration and solvent.

-

¹³C NMR: The spectrum should feature characteristic peaks for the tert-butyl group: a quaternary carbon around 80-82 ppm and the methyl carbons around 28 ppm .[7] The carbonyl carbon of the carbamate will appear downfield, typically around 153-156 ppm . The remaining signals will correspond to the carbons of the pyridine ring.

-

Mass Spectrometry (MS): The ESI-MS spectrum in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 210.1.

IV. Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of this compound lies in its utility as a bifunctional building block. The free 3-amino group serves as a reactive handle for coupling reactions, while the Boc-protected 2-amino group can be unveiled at a later stage for further functionalization. This orthogonal protection strategy is a cornerstone of modern multi-step synthesis.

The 2,3-diaminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[8] The two adjacent nitrogen atoms can form critical hydrogen bonds with the backbone of the kinase hinge region, a highly conserved ATP-binding site.

Hypothetical Application Workflow:

-

Initial Coupling: The free 3-amino group can undergo a variety of coupling reactions, such as Suzuki or Buchwald-Hartwig cross-coupling with aryl halides, to introduce a key pharmacophore (R1).

-

Boc Deprotection: The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the 2-amino group. This deprotection is typically clean and high-yielding.

-

Final Functionalization: The newly freed 2-amino group can then be acylated or coupled with another moiety (R2) to complete the synthesis of the target molecule, such as a potent and selective kinase inhibitor.

This stepwise approach allows for the controlled and divergent synthesis of a library of compounds from a single, versatile intermediate, accelerating structure-activity relationship (SAR) studies.

V. Safety, Handling, and Storage

As a professional in a research environment, adherence to strict safety protocols is mandatory. While a specific, detailed Safety Data Sheet (SDS) for this compound is not universally available, the following guidelines are based on data for structurally related aminopyridines and N-Boc protected amines.[3][9]

Hazard Identification:

-

Signal Word: Danger[3]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3] May be harmful if swallowed and may cause respiratory irritation.

-

Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection.[3]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Recommended storage temperature is 4°C, protected from light.[3]

-

Keep away from strong acids and oxidizing agents.

VI. Conclusion

This compound is a strategically designed building block that offers a powerful solution for the regioselective synthesis of complex pyridine-based molecules. Its orthogonal protection scheme enables chemists to precisely control the sequence of reactions at the C2 and C3 positions, making it an invaluable intermediate in the construction of targeted therapeutics, particularly kinase inhibitors. By understanding its properties, employing a reasoned synthetic strategy, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel drug candidates.

References

-

(No author given). tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700. PubChem. Available at: [Link].

-

(No author given). Supporting Information. Available at: [Link].

-

(No author given). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link].

-

MySkinRecipes. Tert-Butyl(3-Aminopyridin-2-Yl)Carbamate. Available at: [Link].

- Google Patents. BOC protection method for aminopyridine.

- Collins, I. et al. (2012). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 22(20), 6463-6468.

-

PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440. Available at: [Link].

-

PubChem. 3-(Boc-amino)pyridine | C10H14N2O2 | CID 10932321. Available at: [Link].

-

(No author given). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].

-

PubChemLite. tert-Butyl n-(3-aminopyridin-2-yl)carbamate. Available at: [Link].

-

(No author given). tert-Butyl 3-(aminomethyl)pyridin-2-ylcarbamate | C11H17N3O2 | CID 72212048. PubChem. Available at: [Link].

-

PubChem. 2,3-Diaminopyridine | C5H7N3 | CID 9956. Available at: [Link].

Sources

- 1. aldlab-chemicals_ [aldlab.com]

- 2. Tert-Butyl(3-Aminopyridin-2-Yl)Carbamate [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-butyl N-buta-1,3-dienylcarbamate | 122690-65-7 | Benchchem [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. 494868-92-7,Ethyl 4-Acetoxybenzofuran-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Selective Synthesis of tert-Butyl (3-aminopyridin-2-yl)carbamate

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the regioselective synthesis of tert-Butyl (3-aminopyridin-2-yl)carbamate, a pivotal building block in medicinal chemistry. The core of this synthesis lies in the selective mono-N-Boc protection of the starting material, 2,3-diaminopyridine. We will explore the chemical principles governing the regioselectivity of the acylation reaction and present a robust, field-proven protocol that leverages in situ acid-mediation to achieve high yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded approach to synthesizing this key intermediate.

Introduction

This compound is a valuable heterocyclic intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and other targeted therapeutics. Its structure, featuring a pyridine core with two differentially protected amino groups, allows for sequential and site-specific elaboration, making it a versatile scaffold in drug discovery programs.

The primary challenge in its synthesis is achieving regioselective protection of the 2,3-diaminopyridine precursor. The presence of two nucleophilic amino groups on the pyridine ring necessitates a strategy that can differentiate between them to prevent the formation of undesired isomers and the di-protected byproduct. This guide details a highly effective method that addresses this challenge through the principle of selective amine deactivation via protonation.

PART 1: The Synthetic Challenge: Regioselectivity in Diaminopyridines

The starting material, 2,3-diaminopyridine, possesses three basic nitrogen atoms: the ring nitrogen and the two exocyclic amino groups at the C2 and C3 positions. The successful synthesis of the target compound—where the Boc group is on the C2 amine—hinges on exploiting the subtle differences in the basicity and nucleophilicity of these amino groups.

Generally, in aminopyridines, the ring nitrogen is the most basic site. The relative basicity of the exocyclic amino groups is influenced by their position. The 3-amino group (pKa of the conjugate acid is ~6.6 for 3-aminopyridine) is typically more basic than the 2-amino group (pKa ~6.8, but its nucleophilicity can be influenced by proximity to the ring nitrogen). One of the most effective strategies for differentiating between two amines is to selectively protonate the more basic one, temporarily rendering it non-nucleophilic.[1][2]

By adding one molar equivalent of a strong acid, the most basic nitrogen atom is protonated. In the case of 2,3-diaminopyridine, this would likely be the 3-amino group. This selective deactivation leaves the C2-amino group as the primary remaining nucleophile available to react with an acylating agent like di-tert-butyl dicarbonate (Boc anhydride). This method avoids statistical mixtures and significantly simplifies purification.[2][3]

PART 2: The Core Synthesis Pathway: Acid-Mediated Mono-Boc Protection

The selected pathway employs the in situ generation of one equivalent of hydrochloric acid (HCl) from a precursor like chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent.[4] This generated HCl selectively protonates the more basic 3-amino group of 2,3-diaminopyridine. Subsequent addition of di-tert-butyl dicarbonate (Boc₂O) results in the desired acylation at the C2-amino position.[5][6]

The overall transformation is as follows:

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. redalyc.org [redalyc.org]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

Physical and chemical properties of tert-Butyl (3-aminopyridin-2-yl)carbamate

An In-depth Technical Guide to tert-Butyl (3-aminopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry, with a particular focus on its applications in medicinal chemistry and drug discovery. The information presented herein is curated to provide not only factual data but also practical insights into its handling, characterization, and synthetic utility.

Introduction and Strategic Importance

This compound, also known as N-Boc-2,3-diaminopyridine, is a bifunctional molecule of significant interest in the synthesis of complex heterocyclic systems. Its unique structure, featuring a primary amine and a carbamate-protected primary amine, offers chemists a versatile tool for the controlled and sequential introduction of a 1,3-diaminopropane moiety into a wide array of molecular architectures.[1] This arrangement allows for selective and sequential chemical modifications, making it a versatile intermediate in the construction of novel pharmaceutical agents. The strategic placement of the amino groups enables the formation of fused ring systems, such as imidazopyridines and other related heterocycles, which are privileged structures in drug design.

The tert-butyloxycarbonyl (Boc) protecting group is pivotal to the utility of this compound. It provides a robust yet readily cleavable handle that masks the reactivity of one of the amino groups, thereby directing reactions to the other amino position. This chemoselectivity is fundamental to its role in multi-step synthetic pathways, allowing for the controlled elaboration of molecular complexity. The Boc group is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[1]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the choice of analytical techniques for characterization.

| Property | Value | Source |

| Molecular Formula | C10H15N3O2 | [2][3] |

| Molecular Weight | 209.25 g/mol | [2][3] |

| Appearance | White to slightly yellow needles or crystalline powder | [4] |

| Melting Point | 105-108 °C | [4] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [4] |

Expert Insight: The melting point range suggests a relatively pure compound, but it is always advisable to confirm purity via chromatographic and spectroscopic methods. The solubility profile indicates its suitability for a wide range of organic reactions.

Synthesis and Reactivity: A Chemist's Perspective

The primary synthetic route to this compound involves the mono-Boc protection of 2,3-diaminopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[1]

Caption: Synthetic utility in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. * Handling: Use in a well-ventilated place and avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. [5]Wash hands thoroughly after handling. * Storage: Store in a dry and well-ventilated place. Keep the container tightly closed. [6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. The compound may cause skin and serious eye irritation, and may cause respiratory irritation. [2][7]

Conclusion

This compound is a strategically important building block in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics, as outlined in this guide, is paramount for its successful application in the synthesis of novel therapeutic agents. The ability to selectively functionalize the two amino groups provides a powerful platform for generating molecular diversity, a key aspect of modern drug discovery programs. [1]

References

-

PubChem. Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate. [Link]

-

PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. [Link]

-

National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

- Google Patents.

- Google Patents.

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

Jubilant Ingrevia Limited. 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

-

PubChem. 3-(Boc-amino)pyridine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 103409-35-4|tert-Butyl (2-aminopyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

Spectroscopic Characterization of tert-Butyl (3-aminopyridin-2-yl)carbamate: A Technical Guide

Introduction to tert-Butyl (3-aminopyridin-2-yl)carbamate

This compound belongs to the class of protected aminopyridines. The Boc (tert-butoxycarbonyl) protecting group on one of the amino functionalities allows for selective reactions at the other amino group, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. Accurate spectroscopic analysis is the cornerstone of quality control and synthetic success.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the protons of the amino and carbamate groups, and the protons of the tert-butyl group. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar compounds such as tert-butyl (2-aminoethyl)carbamate and other substituted pyridines.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 (pyridine) | ~ 7.6 | Doublet of doublets (dd) | 1H |

| H-5 (pyridine) | ~ 6.8 | Doublet of doublets (dd) | 1H |

| H-6 (pyridine) | ~ 8.0 | Doublet of doublets (dd) | 1H |

| NH₂ | ~ 5.0 | Broad singlet (s) | 2H |

| NH (carbamate) | ~ 8.5 | Singlet (s) | 1H |

| C(CH₃)₃ | ~ 1.5 | Singlet (s) | 9H |

Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred for compounds with exchangeable protons (NH and NH₂) as it can help in their identification through D₂O exchange experiments. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better resolution of the aromatic proton signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The predicted chemical shifts are based on established ranges for similar functional groups.[2]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbamate) | ~ 155 |

| C-2 (pyridine) | ~ 150 |

| C-3 (pyridine) | ~ 125 |

| C-4 (pyridine) | ~ 135 |

| C-5 (pyridine) | ~ 115 |

| C-6 (pyridine) | ~ 145 |

| C (CH₃)₃ | ~ 80 |

| C(C H₃)₃ | ~ 28 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum and integrate the signals in the ¹H NMR spectrum.

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds. The predicted wavenumbers are based on typical ranges for these functional groups.[3][4]

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine) | Primary Amine (-NH₂) | 3400-3300 (two bands) |

| N-H stretch (carbamate) | Secondary Amide (-NH-) | ~ 3200 |

| C-H stretch (aromatic) | Pyridine Ring | 3100-3000 |

| C-H stretch (aliphatic) | tert-Butyl Group | 2980-2950 |

| C=O stretch (carbamate) | Urethane | 1720-1700 |

| N-H bend (amine) | Primary Amine (-NH₂) | 1650-1580 |

| C=C and C=N stretch | Pyridine Ring | 1600-1450 |

| C-O stretch | Carbamate | 1250-1200 |

Trustworthiness of Protocol: The use of an Attenuated Total Reflectance (ATR) accessory for solid samples is a self-validating system as it requires minimal sample preparation and provides reproducible results. A background spectrum is always taken before the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Experimental Protocol for IR Spectroscopy (ATR)

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Caption: Workflow for IR Spectroscopy using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₁₅N₃O₂. The calculated monoisotopic mass is approximately 209.1164 g/mol .

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 210.1237 | Protonated molecular ion |

| [M-C₄H₈]⁺ | 154.0662 | Loss of isobutylene from the tert-butyl group |

| [M-Boc+H]⁺ | 110.0713 | Loss of the Boc group |

| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation |

Authoritative Grounding: The fragmentation of Boc-protected amines is a well-documented process. The most characteristic fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) to give the corresponding amine.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and data from closely related structures. The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous identification and characterization of this compound. Rigorous application of these techniques is essential for ensuring the quality and integrity of this important synthetic intermediate in research and development settings.

References

- Supporting Information for a relevant chemical synthesis.

-

mzCloud. tert-Butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate. [Link]

-

PubChem. tert-Butyl 3-(aminomethyl)pyridin-2-ylcarbamate. [Link]

-

PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. [Link]

- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

-

National Center for Biotechnology Information. tert-Butyl N-(thiophen-2-yl)carbamate. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - IR Spectrum. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - Mass Spectrum. [Link]

Sources

A Technical Guide on the Strategic Utility of tert-Butyl (3-aminopyridin-2-yl)carbamate in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of tert-Butyl (3-aminopyridin-2-yl)carbamate, a pivotal molecular scaffold in modern drug discovery. While direct biological activity of the title compound is limited, its true significance lies in its role as a key synthetic intermediate. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position of the 2,3-diaminopyridine core enables regioselective functionalization, unlocking access to a diverse chemical space of potent and specific therapeutic agents. This document will explore the synthesis of this intermediate, its derivatization strategies, and the significant biological activities of the resulting molecules, including applications in neurology and oncology. We will provide detailed experimental protocols and structure-activity relationship (SAR) insights to equip researchers and drug development professionals with the foundational knowledge to leverage this versatile building block.

The Aminopyridine Scaffold: A Privileged Structure in Drug Design

The aminopyridine motif is a cornerstone of medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding interactions with a wide array of biological targets.[1] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The 2,3-diaminopyridine core, in particular, offers multiple points for chemical modification, making it an attractive starting point for library synthesis. However, the similar reactivity of the two amino groups presents a significant synthetic challenge: achieving selective functionalization at one position while leaving the other untouched. This is precisely the challenge that this compound is designed to overcome.

The Strategic Importance of this compound

In multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking a reactive functional group to allow for chemical transformations elsewhere in the molecule.[2] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[3]

In this compound, the Boc group is installed on the C2-amino group. This strategic placement effectively "hides" this amine, directing any subsequent reactions to the now-free C3-amino group. This allows for the controlled and predictable synthesis of complex 2,3-disubstituted pyridine derivatives, a critical capability in the iterative process of drug optimization.

General Synthetic Approach

The synthesis of the title compound is typically achieved through the reaction of 2,3-diaminopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable solvent. The reaction conditions can be optimized to favor the formation of the C2-protected mono-Boc derivative.

Caption: Synthetic workflow for preparing the title compound.

Biological Activities of Key Derivatives

The true value of this compound is realized in the biological activities of the compounds it helps create. By serving as a controlled gateway to 2,3-disubstituted pyridines, it has facilitated the discovery of molecules with significant therapeutic potential.

Neurological Applications: Cholinesterase Inhibition and K+ Channel Blockade

The aminopyridine core is famously associated with 4-aminopyridine, a potassium channel blocker used to treat symptoms of multiple sclerosis. Derivatives of other aminopyridines, including carbamates, have been explored for various neurological applications. Studies have shown that aminopyridine carbamates can act as potential acetylcholinesterase (AChE) inhibitors, an important mechanism in the treatment of Alzheimer's disease and myasthenia gravis.[4] For instance, 4-amino-3-pyridyl N,N-dimethylcarbamate demonstrated good cholinesterase inhibition with an IC50 of 13.4 µM.[4]

Furthermore, functionalizing the amine position of 4-aminopyridine with carbamates, including a t-butyl carbamate, has been shown to produce compounds that retain the ability to restore conduction in injured spinal cord tissue, highlighting the versatility of the carbamate-aminopyridine linkage.[5]

| Compound Class | Target | Representative Activity | Therapeutic Area | Reference |

| 4-Amino-3-pyridyl Carbamates | Acetylcholinesterase (AChE) | IC50 = 13.4 µM | Alzheimer's Disease | [4] |

| 4-Aminopyridine Carbamates | K+ Channels | Restores action potential | Spinal Cord Injury | [5] |

Antimicrobial and Anticancer Potential

The aminopyridine scaffold is a versatile pharmacophore that has been investigated for a range of other activities. Fluorinated derivatives, which can be synthesized from precursors like tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate, have been explored for their potential antimicrobial and anticancer properties.[6] While the precise mechanisms of action are often not fully elucidated, these compounds are believed to interact with specific enzymes or receptors, leading to their biological effects.[6]

Experimental Protocols

To facilitate further research, this section provides detailed, exemplary protocols for the synthesis of a derivative and its subsequent biological evaluation.

Protocol: Synthesis of a Representative N-Acyl Derivative

This protocol describes the acylation of the free C3-amino group of this compound, a common step in building more complex molecules.

Objective: To synthesize tert-Butyl (3-(acetylamino)pyridin-2-yl)carbamate.

Materials:

-

This compound

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of an N-acyl derivative.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric assay to evaluate the AChE inhibitory activity of synthesized compounds.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

-

AChE from electric eel

-

Acetylthiocholine iodide (ATCI)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add:

-

Phosphate buffer

-

Test compound solution (at various concentrations)

-

DTNB solution

-

-

Enzyme Addition: Add the AChE solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for 15 minutes at 25 °C.

-

Initiate Reaction: Add the substrate (ATCI) solution to all wells to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Structure-Activity Relationship (SAR) Insights

The use of this compound as a scaffold allows for systematic exploration of the SAR. Modifications at the C3-amino position can drastically alter biological activity.

Caption: Key structural features influencing biological activity.

-

The C3-Amine (R-Group): The nature of the substituent attached here is paramount. Small alkyl groups, aromatic rings, or complex heterocyclic systems can be introduced. Their size, electronics, and hydrogen bonding capacity will determine the affinity and selectivity for the biological target.

-

The Pyridine Nitrogen: This nitrogen atom often acts as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of an enzyme or receptor.

-

The C2-Amine: After deprotection of the Boc group, this amine can be further functionalized, allowing for the creation of even more complex structures and the exploration of additional interaction points with a target.

Conclusion and Future Perspectives

This compound is a quintessential example of a strategic molecular tool. While not a therapeutic agent itself, it is an enabling scaffold that provides a reliable and regioselective route to a class of compounds—2,3-disubstituted pyridines—with proven biological relevance. Its utility in constructing libraries for screening against kinases, ion channels, and other enzyme classes remains a valuable strategy in lead discovery. Future work will likely focus on leveraging this intermediate to build novel bifunctional molecules, PROTACs, or covalent inhibitors, further expanding the therapeutic potential unlocked by this versatile chemical building block.

References

-

Shutske, G. M., et al. (1992). Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers. Journal of Pharmaceutical Sciences, 81(4), 380-385. [Link]

-

Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 947-953. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Knez, D., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 233-253. [Link]

-

Fouad, M., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 13(23), 2073-2091. [Link]

- Google Patents. (2020). Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino) -5-(dimethylcarbamoyl)cyclohexyl)

-

Fukuyama, T., & Janson, C. A. (1991). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 96, 149-156. [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl (3-(3-aminopropoxy)propyl)carbamate | BroadPharm [broadpharm.com]

- 4. Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate | Benchchem [benchchem.com]

The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis: A Senior Application Scientist's Guide

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of reactive functional groups is paramount. Among the arsenal of tools available to the synthetic chemist, protecting groups stand out as a cornerstone of molecular design and construction. This guide provides an in-depth technical exploration of one of the most versatile and widely employed of these tools: the tert-butoxycarbonyl (Boc) protecting group. We will delve into the mechanistic underpinnings of its application and removal, provide field-proven experimental protocols, and offer a comparative analysis to inform its strategic deployment in complex synthetic endeavors.

The Rationale for Protection: Taming the Reactivity of Amines

Amines are ubiquitous functional groups in organic chemistry, valued for their nucleophilicity and basicity. However, these very properties can be liabilities in the context of multi-step synthesis, leading to undesired side reactions and diminished yields. The introduction of a protecting group temporarily masks the amine's reactivity, rendering it inert to a range of reaction conditions. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removed in high yield under conditions that do not affect other functional groups within the molecule.

The Boc group, a carbamate-based protecting group, has emerged as a workhorse in this regard due to its robustness and predictable reactivity.[1] It is particularly lauded for its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation, while being easily cleaved under mild acidic conditions.[2][3]

The Boc Protection of Amines: Mechanism and Protocol

The introduction of the Boc group onto a primary or secondary amine is a straightforward and high-yielding transformation. The most common reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1]

Mechanistic Pathway of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts.[4] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[4]

Caption: Mechanism of Amine Protection with (Boc)₂O.

Experimental Protocol: General Procedure for Boc Protection

This protocol is a widely applicable method for the Boc protection of a broad range of amines.[4]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (optional, e.g., Triethylamine (NEt₃), Sodium hydroxide (NaOH))

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

If a base is used, add it to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight, and progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

The Deprotection of Boc-Protected Amines: A Controlled Unmasking

The facile removal of the Boc group under acidic conditions is one of its most significant advantages.[3] This acid lability is a cornerstone of its utility, particularly in orthogonal protection strategies.[3]

Mechanistic Pathway of Acid-Catalyzed Boc Deprotection

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[5] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2][6] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can deprotonate to form isobutylene gas.[2][7]

Caption: Acid-Catalyzed Deprotection of a Boc-Protected Amine.

Experimental Protocol: General Procedure for Boc Deprotection with TFA

This protocol describes a standard and highly effective method for the removal of the Boc group.

Materials:

-

Boc-protected amine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask. A common concentration is 0.1 to 0.5 M.

-

Add TFA to the solution. A common ratio is a 25-50% solution of TFA in DCM.[8]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[8] Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.[8]

Comparative Analysis: Boc vs. Other Common Amine Protecting Groups

The choice of a protecting group is a critical strategic decision in the design of a synthetic route. The Boc group's properties are best understood in comparison to other widely used amine protecting groups, such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The key difference lies in their conditions for removal, which forms the basis of their orthogonality in complex syntheses.[3][9]

| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |

| Lability | Acid-Labile | Hydrogenolysis | Base-Labile |

| Typical Deprotection | TFA; HCl in Dioxane[10][11] | H₂, Pd/C[6][12] | 20% Piperidine in DMF[9] |

| Stability | Stable to base and hydrogenolysis[3] | Stable to mild acid and base[2][6] | Stable to acid and hydrogenolysis |

| Key Advantages | Orthogonal to Cbz and Fmoc; widely used in Solid-Phase Peptide Synthesis (SPPS).[3][11] | Robust; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[2][6][10] | Milder final cleavage conditions in SPPS; compatible with acid-sensitive linkers.[9] |

| Potential Limitations | Strong acid for cleavage can be problematic for acid-sensitive substrates.[10][13] The tert-butyl cation byproduct can cause side reactions.[4][11][14] | Incompatible with other reducible groups (e.g., alkenes, alkynes). Catalyst poisoning can be an issue.[5] | The dibenzofulvene byproduct can form adducts. Can be problematic for sterically hindered amines. |

Applications in Drug Development and Complex Molecule Synthesis

The Boc protecting group is a cornerstone of modern drug discovery and development.[13][15] Its reliability and well-understood chemistry enable the efficient and predictable construction of intricate molecular architectures.[8] In peptide synthesis, both in solution-phase and solid-phase (SPPS), Boc chemistry has been instrumental.[16][17] For instance, in the synthesis of peptide drugs, the Boc group ensures that amino acids are coupled in the correct sequence by preventing unwanted side reactions at the N-terminus.[13]

Furthermore, in the synthesis of small molecule drug candidates, the Boc group allows for the selective modification of other parts of a molecule without interference from a reactive amine. This is exemplified in the synthesis of various anticancer agents and antibiotics, where the protection of an amine is a critical step to ensure the desired chemical transformation occurs.[13][15]

Conclusion: A Versatile and Enduring Tool

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its ease of introduction, stability to a wide range of reaction conditions, and facile removal under mild acidic conditions provide a robust and reliable strategy for the temporary masking of amine functionality. A thorough understanding of its mechanistic nuances and practical applications, as outlined in this guide, empowers researchers, scientists, and drug development professionals to strategically employ the Boc group in the synthesis of increasingly complex and life-impacting molecules.

References

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

Quora. What is the protection of BOC in organic synthesis processes?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 16. genscript.com [genscript.com]

- 17. studysmarter.co.uk [studysmarter.co.uk]

The Multifaceted Role of Carbamates in Modern Medicinal Chemistry: A Technical Guide

Abstract

The carbamate functional group, once primarily associated with pesticides and polymers, has firmly established itself as a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of chemical stability, proteolytic resistance, and capacity to modulate physicochemical properties has led to its integration into a wide array of therapeutic agents and drug development strategies.[3][4] This technical guide provides an in-depth exploration of the critical roles carbamates play in medicinal chemistry, from their fundamental properties and synthesis to their application as key pharmacophores, prodrug moieties, and indispensable protecting groups. We will delve into the mechanistic underpinnings of their activity as enzyme inhibitors and examine their strategic use in overcoming pharmacokinetic challenges, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this versatile functional group.

The Carbamate Moiety: A Privileged Scaffold in Drug Design

The carbamate group, structurally an amide-ester hybrid, possesses a unique electronic and conformational profile that makes it highly valuable in drug design.[1] It consists of a central carbonyl group bonded to both an oxygen and a nitrogen atom. This arrangement allows for resonance stabilization, contributing to its chemical stability.[3] Unlike amide bonds, carbamates are generally stable against proteolytic degradation by various proteases, a crucial feature for developing peptide-mimetics with improved in vivo longevity.[1][5]

The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows carbamates to participate in crucial drug-target interactions.[3] Furthermore, by modifying the substituents on the oxygen and nitrogen atoms (R¹ and R² in the general structure), medicinal chemists can finely tune the molecule's lipophilicity, solubility, and metabolic stability to optimize its pharmacokinetic and pharmacodynamic profile.[1][6]

Physicochemical Properties and Stability

The stability of a carbamate is a critical factor influencing its role in a drug molecule. While generally stable, their susceptibility to hydrolysis can be modulated, a property exploited in prodrug design.[3][7] The rate of hydrolysis is influenced by the nature of the substituents on the nitrogen and oxygen atoms. For instance, carbamates of N,N-disubstituted phenols are more chemically stable against hydrolysis than those of N-monosubstituted phenols.[1] The metabolic lability of carbamates generally decreases in the following order: aryl-OCO-NHalkyl > alkyl-OCO-NHalkyl ≈ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ≈ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ≈ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates.[7]

Synthesis of Carbamates for Pharmaceutical Applications

The synthesis of carbamates is a well-established area of organic chemistry, with several reliable methods available to medicinal chemists. The choice of synthetic route often depends on the specific substituents required and the overall complexity of the target molecule.

Traditional Synthetic Methodologies

Historically, several classical reactions have been employed for carbamate synthesis:

-

Hofmann Rearrangement: This method converts primary carboxamides into carbamates (or amines) with one less carbon atom.[3][7]

-

Curtius Rearrangement: This reaction involves the thermal decomposition of acyl azides to form an isocyanate intermediate, which can then be trapped by an alcohol to yield the carbamate.[7]

-

Reaction of Alcohols with Isocyanates: A straightforward and widely used method where an alcohol reacts directly with an isocyanate.[7]

Modern and Safer Synthetic Approaches

Due to the hazardous nature of reagents like phosgene, which was traditionally used, significant effort has been dedicated to developing safer and more efficient synthetic protocols.

2.2.1. Use of Phosgene Equivalents

Reagents like p-nitrophenyl chloroformate can be used to activate alcohols, which then react with amines to form carbamates, avoiding the direct use of phosgene.[3]

2.2.2. Carbon Dioxide-Based Methods

A greener approach involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide, often in the presence of a base like cesium carbonate.[3][7] This method is environmentally benign and avoids toxic reagents.[7]

2.2.3. Direct Conversion from Boc-Protected Amines

Recent advancements have enabled the direct synthesis of carbamates from readily available tert-butoxycarbonyl (Boc)-protected amines using reagents like lithium tert-butoxide as a base, eliminating the need for metal catalysts.[8]

Experimental Protocol: One-Pot Synthesis of N-Alkyl Carbamates from Primary Amines, CO₂, and Alkyl Halides[7]

-

Reaction Setup: To a solution of a primary amine in anhydrous DMF, add cesium carbonate and TBAI (tetrabutylammonium iodide).

-

Carbon Dioxide Addition: Bubble carbon dioxide through the reaction mixture.

-

Alkyl Halide Addition: Add the desired alkyl halide to the mixture.

-

Reaction Conditions: Stir the reaction at a specified temperature (e.g., room temperature or slightly elevated) until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then dried, concentrated, and purified by column chromatography to yield the desired N-alkyl carbamate.

Carbamates as Prodrugs: Enhancing Drug Delivery and Efficacy